Spartioidine

Descripción general

Descripción

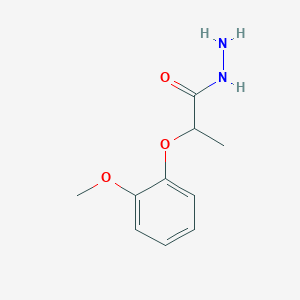

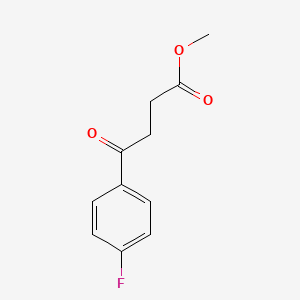

Spartioidine is a naturally occurring compound found in the leaves of the Spartium junceum plant, also known as Spanish broom. It has been used for centuries in traditional medicines, due to its potential anti-inflammatory, anti-diabetic, and anti-cancer properties. It has also been studied for its potential therapeutic applications in neurological and cardiovascular diseases.

Aplicaciones Científicas De Investigación

Understanding Spartioidine in Ecological Engineering and Environmental Contexts

Ecological Engineering with Spartina Plantations : Research into Spartina species, including Spartina alterniflora and Spartina anglica, has focused on ecological engineering applications. These species have been instrumental in tideland reclamation, coastal stabilization, and soil amelioration. Notably, Spartina species play a role in ecological restoration, such as in phytoremediation, where they help in metal accumulation in contaminated environments (Chung-Hsin Chung, 2006).

Species and Population Variation in Spartina to Salinity Stress : Studies on Spartina species, including Spartina patens and Spartina alterniflora, have examined their response to salinity stress, which is crucial for understanding their role in salt marsh ecosystems. These species exhibit significant intraspecific variation in salt tolerance, which is key to their ecological role and potential use in habitat restoration and conservation (M. Hester, I. Mendelssohn, K. McKee, 2001).

Genetic and Epigenetic Consequences in Spartina : Research has explored the genetic and epigenetic effects of hybridization and genome duplication in Spartina species. Such studies are significant for understanding the adaptive capabilities and evolutionary processes in these plants, which can inform conservation and ecological management strategies (A. Salmon, M. Ainouche, J. Wendel, 2005).

Contribution to Bioaugmentation and Phytoremediation

- Bioaugmentation in Metal Rhizoaccumulation : Spartina maritima, used in a glasshouse experiment, demonstrated improved metal accumulation in roots when bioaugmented with a native bacterial consortium. This finding highlights the potential of Spartina in enhancing phytoremediation, particularly in marsh restoration programs dealing with metal-contaminated soils (J. Mesa, I. Rodríguez‐Llorente, E. Pajuelo, J. Piedras, M. Caviedes, S. Redondo-Gómez, E. Mateos-Naranjo, 2015).

Spartina in Invasion Ecology

- Invasive Spartina and Ecological Challenges : The invasive nature of certain Spartina species has been a subject of research, shedding light on the ecological and evolutionary challenges they present. Understanding the invasive mechanisms of these species is crucial for managing and mitigating their impact on native ecosystems (M. Ainouche, A. Gray, 2016).

Mecanismo De Acción

Target of Action

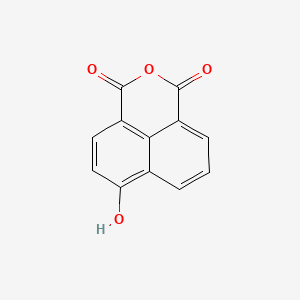

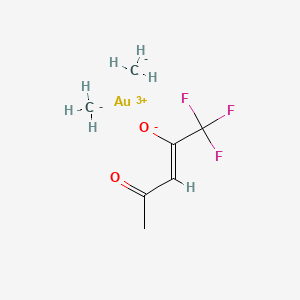

Spartioidine is a pyrrolizidine alkaloid The primary targets of Spartioidine are not explicitly mentioned in the available literature

Mode of Action

As a pyrrolizidine alkaloid, it may interact with biological macromolecules such as proteins and nucleic acids, leading to potential changes in cellular functions .

Biochemical Pathways

Spartioidine is a metabolite found in various plant species, including Jacobaea and Senecio . It is involved in the metabolic pathways of these plants.

Propiedades

IUPAC Name |

(1R,4E,7S,17R)-4-ethylidene-7-hydroxy-7-methyl-6-methylidene-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO5/c1-4-12-9-11(2)18(3,22)17(21)23-10-13-5-7-19-8-6-14(15(13)19)24-16(12)20/h4-5,14-15,22H,2,6-10H2,1,3H3/b12-4+/t14-,15-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCEVNJIUIMLVML-DVZMFYIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CC(=C)C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/1\CC(=C)[C@](C(=O)OCC2=CCN3[C@H]2[C@@H](CC3)OC1=O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020171 | |

| Record name | Spartioidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

520-59-2 | |

| Record name | Spartioidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Spartioidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spartioidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![S-[(4-bromophenyl)methyl] ethanethioate](/img/structure/B1599244.png)

![Ethyl chloro[(4-fluorophenyl)hydrazono]acetate](/img/structure/B1599257.png)